(5-Nitro-2-furanyl)methyl thiocyanate
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Overview
Description
(5-nitro-2-furyl)methyl thiocyanate: is an organic compound with the molecular formula C6H4N2O3S and a molecular weight of 184.174 g/mol . This compound is characterized by the presence of a nitro group attached to a furan ring, which is further connected to a thiocyanate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-nitro-2-furyl)methyl thiocyanate typically involves the reaction of (5-nitro-2-furyl)methyl chloride with potassium thiocyanate in an organic solvent such as acetone . The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process generally follows similar steps as the laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (5-nitro-2-furyl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a .
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as or .
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents like or with a .
Substitution: Reagents like or in the presence of a .
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiocyanate derivatives.
Scientific Research Applications
(5-nitro-2-furyl)methyl thiocyanate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-nitro-2-furyl)methyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins . The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The thiocyanate group can participate in nucleophilic substitution reactions, further contributing to its bioactivity .
Comparison with Similar Compounds
- (5-nitro-2-furyl)methyl chloride
- (5-nitro-2-furyl)methyl imidothiocarbamate hydrobromide
- (5-nitro-2-furyl)methyl trichloromethyl sulfone
Comparison: (5-nitro-2-furyl)methyl thiocyanate is unique due to the presence of both a nitro group and a thiocyanate group, which confer distinct chemical reactivity and bioactivity.
Properties
CAS No. |
4063-38-1 |
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Molecular Formula |
C6H4N2O3S |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methyl thiocyanate |
InChI |
InChI=1S/C6H4N2O3S/c7-4-12-3-5-1-2-6(11-5)8(9)10/h1-2H,3H2 |
InChI Key |
PROZIAZOBMCIQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CSC#N |
Origin of Product |
United States |
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